molecular formula C19H12F2 B14650856 Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- CAS No. 52326-84-8

Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl-

Cat. No.: B14650856
CAS No.: 52326-84-8
M. Wt: 278.3 g/mol
InChI Key: OWEGRVCQGPMFPP-UHFFFAOYSA-N
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Description

Bicyclo(410)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- is a unique organic compound characterized by its bicyclic structure and the presence of two fluorine atoms and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- typically involves the reaction of cycloheptatriene derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. The fluorine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(41The combination of these substituents provides a unique set of chemical properties that distinguish it from other similar compounds .

Properties

CAS No.

52326-84-8

Molecular Formula

C19H12F2

Molecular Weight

278.3 g/mol

IUPAC Name

7,7-difluoro-2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene

InChI

InChI=1S/C19H12F2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-16(18(17)19)14-9-5-2-6-10-14/h1-12H

InChI Key

OWEGRVCQGPMFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C3(F)F

Origin of Product

United States

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